molecular formula C11H13NO3 B14150109 2-Methyl-6-propionylamino-benzoic acid CAS No. 66232-48-2

2-Methyl-6-propionylamino-benzoic acid

Katalognummer: B14150109
CAS-Nummer: 66232-48-2
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: XAWGJRUQOMBVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-propionylamino-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 2-position and a propionylamino group at the 6-position on the benzoic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propionylamino-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of benzoic acid, followed by reduction and subsequent acylation to introduce the propionylamino group. The reaction conditions typically involve the use of nitric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, acylation using propionyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-propionylamino-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-propionylamino-benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-propionylamino-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzoic acid: Lacks the propionylamino group, making it less versatile in certain applications.

    6-Propionylamino-benzoic acid: Lacks the methyl group, which may affect its reactivity and properties.

    2-Methyl-4-propionylamino-benzoic acid: Similar structure but with the propionylamino group at a different position, leading to different chemical behavior.

Uniqueness

2-Methyl-6-propionylamino-benzoic acid is unique due to the specific positioning of the methyl and propionylamino groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications .

Eigenschaften

CAS-Nummer

66232-48-2

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-methyl-6-(propanoylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-3-9(13)12-8-6-4-5-7(2)10(8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

XAWGJRUQOMBVSF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=CC(=C1C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.